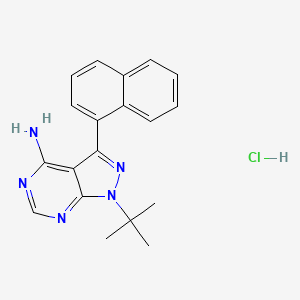

1-Naphthyl PP1 hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-萘基 PP1 盐酸盐是一种选择性抑制 src 家族激酶和蛋白激酶 D 的抑制剂。 它以其抑制 v-Src、c-Fyn、c-Abl、CDK2 和 CAMK II 的能力而闻名,具有不同的 IC50 值 。由于其特异性和针对这些激酶的有效性,该化合物被广泛用于科学研究。

准备方法

合成路线和反应条件

1-萘基 PP1 盐酸盐的合成涉及 1-叔丁基-3-(萘-1-基)-1H-吡唑并[3,4-d]嘧啶-4-胺与盐酸的反应。 该反应通常在有机溶剂中进行,例如二甲基亚砜 (DMSO) 或甲醇 。然后通过重结晶或色谱法纯化产物,以获得高纯度化合物。

工业生产方法

在工业环境中,1-萘基 PP1 盐酸盐的生产遵循类似的合成路线,但规模更大。该工艺涉及使用自动化反应器和纯化系统,以确保一致性和高产率。 然后在受控条件下包装该化合物,以保持其稳定性和纯度 .

化学反应分析

反应类型

1-萘基 PP1 盐酸盐会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成不同的衍生物。

还原: 还原反应可以改变化合物中存在的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 卤素和烷基化剂等试剂通常被使用.

形成的主要产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生萘基衍生物,而还原可以产生胺衍生物 .

科学研究应用

Chemical Properties and Mechanism of Action

1-Naphthyl PP1 hydrochloride is characterized by its ability to inhibit specific kinases involved in cellular processes. The inhibitory potency is quantified by IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity. The following table summarizes the IC50 values for key kinases:

| Kinase | IC50 (μM) |

|---|---|

| v-Src | 1.0 |

| c-Fyn | 0.6 |

| c-Abl | 0.6 |

| CDK2 | 18 |

| CAMK II | 22 |

This selectivity allows researchers to utilize this compound in studies targeting specific signaling pathways without affecting other kinases significantly .

Cancer Research

This compound has been extensively studied for its anticancer properties. A notable study demonstrated that this compound effectively inhibited prostate cancer cell proliferation by inducing G2/M arrest and blocking migration and invasion of cancer cells. The compound was found to inhibit PKD (Protein Kinase D) isoforms selectively, showcasing its potential as a therapeutic agent in cancer treatment .

Case Study: Prostate Cancer Cell Lines

In a study involving LNCaP prostate cancer cells, treatment with 1-Naphthyl PP1 resulted in a significant reduction of PKD1 activity without affecting PKC-mediated phosphorylation. This specificity highlights the compound's potential for targeted cancer therapies .

Cellular Signaling Pathways

The compound's ability to selectively inhibit Src family kinases makes it valuable for studying various cellular signaling pathways. Src kinases are implicated in processes such as cell growth, differentiation, and survival. By inhibiting these kinases, researchers can elucidate their roles in cellular functions and disease mechanisms.

Case Study: Cellular Mechanisms

Research indicated that this compound could block specific signaling cascades activated by growth factors, providing insights into how these pathways contribute to oncogenesis and other diseases .

Pharmacological Insights

The pharmacological profile of this compound suggests it can be used in combination with other therapies to enhance treatment efficacy. Its selectivity allows for reduced off-target effects, making it a promising candidate for further development in clinical settings.

Solubility and Formulation

The solubility characteristics of 1-Naphthyl PP1 are crucial for its application in laboratory settings:

| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |

|---|---|---|

| DMSO | ≥73 | 206.30 |

| Water | <0.1 | - |

This solubility profile indicates that DMSO is the preferred solvent for preparing stock solutions for experimental use .

作用机制

1-萘基 PP1 盐酸盐通过选择性抑制 src 家族激酶和蛋白激酶 D 来发挥其作用。它与这些激酶的活性位点结合,阻止其磷酸化和随后的活化。 这种抑制会破坏与细胞增殖、存活和分化有关的各种信号通路 .

相似化合物的比较

类似化合物

1-萘基 PP1: 结构相似,但没有盐酸成分。

PP1: 一种具有更广泛靶标的一般激酶抑制剂。

PP2: 另一种具有不同特异性的激酶抑制剂.

独特性

1-萘基 PP1 盐酸盐由于其对 src 家族激酶和蛋白激酶 D 的高度特异性而具有独特性。 这种特异性使其成为研究这些激酶而不影响其他信号通路的宝贵研究工具 .

生物活性

1-Naphthyl PP1 hydrochloride (1-NA-PP1) is a selective inhibitor of the Src family kinases, which are crucial in various cellular processes such as growth, differentiation, and survival. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate signaling pathways involved in cancer progression.

| Property | Value |

|---|---|

| CAS Number | 221243-82-9 |

| Molecular Formula | C₁₉H₁₉N₅ |

| Molecular Weight | 317.388 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 219-222 °C |

| Boiling Point | 527.8 ± 45.0 °C |

| Flash Point | 273.0 ± 28.7 °C |

Biological Activity

1-Naphthyl PP1 has been characterized primarily as an inhibitor of Src family kinases, including v-Src and c-Fyn, with IC50 values indicating its potency:

- v-Src : IC50 = 1.0 µM

- c-Fyn : IC50 = 0.6 µM

- c-Abl : IC50 = 18 µM

- CDK2 : IC50 = 22 µM

These values suggest that 1-NA-PP1 is particularly effective against v-Src and c-Fyn, making it a valuable tool for studying these kinases' roles in cancer biology .

The compound's mechanism involves the inhibition of kinase activity, leading to significant biological effects:

- Cell Proliferation : In prostate cancer cells, 1-Naphthyl PP1 induces G2/M cell cycle arrest, effectively blocking proliferation.

- Tumor Invasion : The compound also inhibits tumor cell invasion, a critical aspect of cancer metastasis .

Case Study: Prostate Cancer

A study demonstrated that overexpression of Protein Kinase D (PKD) isoforms PKD1 or PKD3 can reverse the growth arrest induced by 1-Naphthyl PP1. This suggests that the anti-proliferative effects are mediated through the inhibition of PKD signaling pathways. Notably, a gatekeeper mutation in PKD1 significantly increased sensitivity to the inhibitor, indicating potential for targeted therapies using engineered kinases .

Research Findings

Recent studies highlight the diverse applications and implications of 1-Naphthyl PP1:

- Inhibition of Cancer Cell Growth : Research indicates that this compound effectively reduces growth in various cancer cell lines by targeting specific kinases involved in growth signaling pathways .

- Potential Combination Therapies : The ability to enhance sensitivity through mutations suggests that combining 1-Naphthyl PP1 with other agents could yield synergistic effects in cancer treatment strategies .

常见问题

Basic Research Questions

Q. What are the key biochemical properties of 1-Naphthyl PP1 hydrochloride, and how do they influence experimental design?

this compound (CAS: 956025-47-1) is a selective inhibitor of Src family kinases (SFKs), including v-Src (IC50 = 1.0 µM), c-Fyn (IC50 = 0.6 µM), and c-Abl (IC50 = 0.6 µM). It also exhibits off-target activity against CDK2 (IC50 = 18 µM) and CAMK II (IC50 = 22 µM) . Key properties include:

- Molecular formula : C19H20ClN5 (MW: 353.85 g/mol)

- Solubility : ≥73 mg/mL in DMSO (206.30 mM), requiring heating to 37°C and sonication for full dissolution .

- Storage : Stable for 6 months at -80°C or 1 month at -20°C in DMSO .

Methodological Consideration :

- Prepare stock solutions in DMSO, ensuring clarity via sequential solvent addition and avoiding freeze-thaw cycles.

- Validate inhibitor specificity using kinase profiling assays to account for off-target effects (e.g., CDK2 inhibition) .

Q. How should researchers optimize dosing in cell-based assays to ensure target specificity?

For cell viability assays (e.g., trypan blue exclusion):

Dissociate cells using 0.5% trypsin-EDTA .

Treat cells with this compound at concentrations ≤10 µM (based on IC50 values) to minimize off-target kinase inhibition .

Incubate for 3–5 minutes with 0.1% trypan blue and quantify live/dead cells via microscopy .

Data Interpretation :

- Dose-response curves should account for cell type variability (e.g., adherent vs. suspension cells).

- Use kinase-dead mutants or rescue experiments to confirm SFK-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinase inhibition data caused by off-target effects?

this compound’s inhibition of CDK2 and CAMK II may confound SFK-specific phenotypes. To address this:

- Kinase Profiling : Use multiplexed kinase activity assays (e.g., radiometric or fluorescence-based) to quantify inhibition across targets .

- Genetic Validation : Combine pharmacological inhibition with siRNA knockdown of SFKs (e.g., v-Src) to isolate pathway-specific effects .

- Structural Analysis : Leverage molecular docking studies to predict binding affinity differences between SFKs and off-target kinases .

Q. What strategies improve reproducibility in long-term studies involving this compound?

- Storage Stability : Aliquot stock solutions to avoid repeated freeze-thaw cycles. Degradation occurs faster at -20°C (1 month) than at -80°C (6 months) .

- In Vivo Formulation : For animal studies, prepare working solutions in saline with <5% DMSO to minimize toxicity. Confirm solubility via dynamic light scattering (DLS) .

- Batch Validation : Use HPLC (≥99.5% purity) and LC-MS to verify compound integrity before critical experiments .

Q. How can researchers differentiate SFK-mediated signaling from compensatory pathways in knockout models?

- Time-Course Experiments : Treat cells with this compound (1–10 µM) and monitor phosphorylation dynamics of SFK substrates (e.g., FAK, paxillin) via Western blot .

- Combinatorial Inhibition : Co-administer with pan-kinase inhibitors (e.g., staurosporine) to identify SFK-specific rescue effects .

- Transcriptomic Profiling : Perform RNA-seq to detect compensatory upregulation of alternative kinases (e.g., JAK/STAT) in SFK-inhibited systems .

Q. What are the implications of this compound’s solubility limitations for in vivo studies?

- Pharmacokinetics : Low aqueous solubility may reduce bioavailability. Use surfactants (e.g., Cremophor EL) or cyclodextrins to enhance dissolution .

- Dosing Regimen : Administer intraperitoneally (IP) at 10–20 mg/kg, adjusting for body weight and plasma half-life (monitored via LC-MS/MS) .

Q. How should researchers address discrepancies in reported IC50 values across studies?

属性

IUPAC Name |

1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5.ClH/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14;/h4-11H,1-3H3,(H2,20,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLRSYUALPIALU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。